Welcome to the BenchChem Online Store!
molecular formula C14H16N4 B8570740 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B8570740
M. Wt: 240.30 g/mol
InChI Key: QWJLNCPTIZUEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07297700B2

Procedure details

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (9.83 g, 38 mmol) was dissolved in solution of NH3 in MeOH (7N, 60 mL) in a re-sealable tube. The sealed tube was heated at 100° C. for 21 h. The reaction was cooled to room temperature and kept standing at room temperature for 48 h which led to the precipitation of the desired product 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine. (5.1 g, 56%). The mother liquor was evaporated and dried under vacuum to yield a mixture of 4.12 g of desired product together with the side product 7-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Name
7-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14](Cl)=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:26]1CCC2C(OC)=NC=NC=2C1)C1C=CC=CC=1>N.CO>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([NH2:26])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
7-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)OC
Step Two
Name
Quantity
9.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
which led to the precipitation of the desired product 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.